molecular formula C16H13BrCl2O4 B2895662 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 1706438-40-5

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2895662
CAS No.: 1706438-40-5
M. Wt: 420.08
InChI Key: HNRGWJSEJPKUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid is a halogen-substituted benzoic acid derivative featuring a bromine atom at the 3-position, a 2,4-dichlorobenzyl ether group at the 4-position, and an ethoxy substituent at the 5-position. The presence of electron-withdrawing groups (Br, Cl) and alkoxy substituents (ethoxy, benzyloxy) suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O4/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRGWJSEJPKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure necessitates a disconnection strategy focusing on sequential functionalization of the aromatic ring. Key considerations include:

  • Regioselective bromination at position 3.
  • Etherification of the 4-hydroxy group with 2,4-dichlorobenzyl chloride.
  • Ethoxylation at position 5.
  • Oxidation of a precursor aldehyde to the carboxylic acid.

A retrosynthetic breakdown suggests two primary routes:

  • Late-stage oxidation of an aldehyde intermediate.
  • Early-stage incorporation of the carboxylic acid group.

Synthetic Route 1: Aldehyde Oxidation Pathway

Bromination and Protection of the Aromatic Core

The synthesis begins with 4-hydroxybenzaldehyde as the starting material. Bromination at position 3 is achieved using electrophilic aromatic substitution (EAS) with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The para-directing hydroxyl group facilitates bromination at the ortho position (relative to the aldehyde), yielding 3-bromo-4-hydroxybenzaldehyde.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or acetic acid.
  • Temperature: 0–25°C.
  • Yield: ~70–85%.

Etherification with 2,4-Dichlorobenzyl Chloride

The 4-hydroxy group is subsequently protected via Williamson ether synthesis. Treatment with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate, K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide, DMF) affords 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Optimization Note :

  • Excess base ensures deprotonation of the phenolic hydroxyl, driving the reaction to completion.
  • Yield: ~80–90%.

Ethoxylation at Position 5

Introducing the ethoxy group at position 5 presents a regioselective challenge. A Mitsunobu reaction utilizing triethylsilane (TES) and triphenylphosphine (PPh₃) with ethanol as the nucleophile enables ethoxylation. The aldehyde group is temporarily protected as an acetal to prevent side reactions.

Key Steps :

  • Acetal protection of the aldehyde with ethylene glycol.
  • Mitsunobu reaction: Ethanol, diethyl azodicarboxylate (DEAD), PPh₃.
  • Acidic hydrolysis of the acetal to regenerate the aldehyde.
  • Yield: ~60–75%.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Reaction Conditions :

  • Oxidizing agent: KMnO₄ in diluted sulfuric acid (H₂SO₄).
  • Temperature: 60–80°C.
  • Yield: ~85–95%.

Synthetic Route 2: Early Carboxylic Acid Incorporation

Starting with 4-Hydroxybenzoic Acid

This route begins with methyl 4-hydroxybenzoate to protect the carboxylic acid during subsequent reactions.

Bromination and Etherification

Bromination at position 3 follows a protocol similar to Route 1, yielding methyl 3-bromo-4-hydroxybenzoate. Subsequent etherification with 2,4-dichlorobenzyl chloride proceeds as described in Section 2.2.

Ethoxylation Challenges

Ethoxylation at position 5 requires directed ortho-metalation. Using lithium diisopropylamide (LDA) at low temperatures (-78°C), the deprotonated aromatic ring is quenched with ethyl triflate (EtOTf), introducing the ethoxy group.

Critical Considerations :

  • Steric hindrance from the 2,4-dichlorobenzyloxy group necessitates rigorous temperature control.
  • Yield: ~50–65%.
Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH).

Conditions :

  • 2M NaOH, reflux, 4–6 hours.
  • Yield: ~90–95%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Aldehyde Oxidation) Route 2 (Early Carboxylic Acid)
Total Steps 4 5
Overall Yield ~40–50% ~30–40%
Key Challenges Aldehyde oxidation side reactions Regioselective ethoxylation
Scalability Moderate Low

Route 1 offers higher yields and fewer steps, making it preferable for large-scale synthesis. However, Route 2 avoids aldehyde intermediates, which may degrade under certain conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Electrophilic bromination at position 3 competes with para-bromination (relative to the hydroxyl group). Employing excess FeBr₃ and controlled stoichiometry minimizes para-substituted byproducts.

Impurity Formation During Etherification

Residual moisture leads to hydrolysis of 2,4-dichlorobenzyl chloride, generating 2,4-dichlorobenzyl alcohol. Strict anhydrous conditions (e.g., molecular sieves) are critical.

Industrial Applications and Patent Landscape

The compound’s structural similarity to intermediates in antidiabetic drugs (e.g., dapagliflozin) underscores its industrial relevance. Patents highlight Friedel-Crafts acylation and reduction techniques to avoid acetonitrile-derived impurities, emphasizing solvent selection and temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Esterification: Alcohols in the presence of acid catalysts can form esters.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ethoxy group, contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid can be contextualized through comparisons with related halogenated benzoic acid derivatives. Below is a detailed analysis supported by research findings:

Structural Analogues and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties Reference
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Br (3), EtO (5), OH (4) 259.08 g/mol Aldehyde, ethoxy, hydroxyl Similarity score: 0.90 (vs. target)
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br (3), MeO (4), OH (5) 247.04 g/mol Carboxylic acid, methoxy, hydroxyl CAS: 52783-66-1
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), Cl-BnO (4), MeO (5) 353.62 g/mol Aldehyde, benzyloxy, methoxy Increased lipophilicity vs. target
5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Br (5), 2,4-Cl-BnO (2), thiazolidinone 591.68 g/mol Thiazolidinone, carboxylic acid Enhanced bioactivity via heterocycle

Key Observations :

  • Halogen Positioning: The 2,4-dichlorobenzyl group in the target compound (vs.
  • Functional Group Variation : Replacement of the carboxylic acid group with an aldehyde (as in ) reduces acidity but may improve membrane permeability.
  • Heterocyclic Modifications: The thiazolidinone ring in introduces additional hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition (e.g., collagenase IC₅₀ ~1.48 mM in dichlorobenzyl-amino acid analogs ).

Biological Activity

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid is an organic compound with significant potential in various biological applications. Characterized by its complex structure, which includes bromine, chlorine, and ethoxy functional groups attached to a benzoic acid core, this compound has garnered attention for its possible antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C16H13BrCl2O4C_{16}H_{13}BrCl_{2}O_{4}, with a molecular weight of 420.08 g/mol. The presence of halogen atoms (bromine and chlorine) and an ethoxy group significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H13BrCl2O4C_{16}H_{13}BrCl_{2}O_{4}
Molecular Weight420.08 g/mol
IUPAC Name3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination : A suitable benzoic acid derivative is brominated.
  • Etherification : The 2,4-dichlorobenzyl group is introduced through an etherification reaction.
  • Ethoxylation : An ethoxy group is added via ethylation.

Each step requires specific reagents and conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies suggest that the compound disrupts bacterial cell walls or interferes with metabolic pathways, leading to cell death.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The mechanism appears to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The bromine and chlorine atoms enhance binding affinity to enzymes or receptors, modulating their activity. This can lead to:

  • Enzyme Inhibition : Competing with natural substrates for active sites.
  • Receptor Binding : Altering receptor conformation and function.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL.
  • Anticancer Research : Another research effort highlighted that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a hydroxybenzoic acid derivative and 2,4-dichlorobenzyl bromide. Key steps include:

  • Base Selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic oxygen and activate the substrate for alkylation .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates .
  • Temperature Control : Elevated temperatures (80–100°C) accelerate reaction rates but require careful monitoring to avoid decomposition .
    • Data Table :
Starting MaterialReagentSolventTemperatureYield (%)
5-Ethoxy-3-bromo-4-hydroxybenzoic acid2,4-Dichlorobenzyl bromideDMF90°C72–78%

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • HPLC : Quantify purity using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (e.g., carbonyl resonance at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 463.95) .

Q. What solvents and conditions are suitable for recrystallization?

  • Recrystallization Protocol :

  • Use ethanol/water mixtures (7:3 v/v) at 60°C, followed by slow cooling to 4°C for crystal formation .
  • Avoid halogenated solvents (e.g., dichloromethane) due to potential co-crystallization of impurities .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., Br, Cl) influence the compound’s reactivity in electrophilic substitutions?

  • Mechanistic Insight :

  • Bromine at the meta position deactivates the aromatic ring, directing electrophiles to the para position relative to the ethoxy group .
  • The 2,4-dichlorobenzyl moiety further enhances electrophilicity via inductive effects, favoring nucleophilic attack in cross-coupling reactions .
    • Data Table : Substituent Effects on Reaction Rates (Relative to H):
Substituentσₚ (Hammett Constant)Reaction Rate (k/k₀)
-Br+0.230.45
-Cl+0.470.28

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition)?

  • Troubleshooting Strategies :

  • Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme concentrations to minimize variability .
  • Stereochemical Analysis : Verify the compound’s configuration via X-ray crystallography, as stereoisomers may exhibit divergent bioactivities .
  • Computational Docking : Perform molecular dynamics simulations to assess binding interactions (e.g., hydrogen bonding with Gln215 in collagenase) .

Q. What strategies optimize the synthesis of derivatives with modified substituents (e.g., methoxy → nitro)?

  • Derivatization Workflow :

  • Oxidation : Convert the ethoxy group to a ketone using KMnO₄ in acidic conditions .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
    • Example Reaction :
Starting MaterialReagentProductYield (%)
This compoundNaN₃, CuIAzido derivative65%

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental IC₅₀ values?

  • Key Factors :

  • Solvent Effects : Docking models often neglect solvation, leading to discrepancies in ligand-protein binding energies .
  • Conformational Flexibility : The compound’s benzyloxy group may adopt multiple orientations in vivo, altering interaction profiles .
    • Mitigation : Combine docking with free-energy perturbation (FEP) calculations to account for dynamic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.